

A Comparative Analysis of Reactive Orange 12 and Modern Orange Reactive Dyes

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Compound of Interest

Compound Name: Reactive orange 12

Cat. No.: B1595896

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This guide presents an objective comparison of the performance of the traditional monochlorotriazine dye, C.I. **Reactive Orange 12**, against newer generations of orange reactive dyes. The focus is on key performance indicators relevant to researchers, scientists, and professionals in the textile and drug development industries, supported by established experimental protocols. The selection of a reactive dye is critical, influencing not only the final product's coloristic properties but also the efficiency, reproducibility, and environmental impact of the dyeing process.

Introduction to Benchmarked Dyes

C.I. **Reactive Orange 12** is a conventional monochlorotriazine (MCT) reactive dye.^[1] As a single azo-class dye, it has been widely used for dyeing cellulosic fibers like cotton, hemp, and viscose.^[2] Its reaction with the fiber is based on the nucleophilic substitution of the chlorine atom on the triazine ring by the hydroxyl groups of cellulose under alkaline conditions.

Newer Orange Reactive Dyes represent advancements in dye chemistry, aiming to overcome the limitations of conventional dyes. These often fall into categories such as:

- **Vinyl Sulfone (VS) Dyes:** These dyes form a covalent bond with cellulose through a Michael addition reaction. They are known for their high reactivity and good fixation yields.
- **Bifunctional Dyes:** These modern dyes incorporate two reactive groups in their molecule, such as a combination of MCT and VS groups (MCT-VS).^[3] This dual-reactive nature can lead to higher fixation rates, improved stability, and better overall fastness properties.

- "High Exhaustion" (HE) Dyes: This category is designed for high performance, offering excellent levelness and suitability for difficult substrates. They often have high stability to alkali and good chlorine fastness.[4] A novel composite active orange dye has been developed with a claimed fixation rate of up to 90% and solubility greater than 200g/L, highlighting the focus on improved performance in new dyes.[5]

Comparative Data Presentation

The following tables summarize the key performance characteristics of **Reactive Orange 12** compared to representative newer reactive dyes based on their reactive group chemistry.

Table 1: General and Application Properties

Property	C.I. Reactive Orange 12 (MCT)	Newer Vinyl Sulfone (VS) Dyes	Newer Bifunctional (e.g., MCT-VS) Dyes
C.I. Name	Reactive Orange 12	e.g., Reactive Orange 16	e.g., Reactive Orange 86
CAS Number	35642-64-9[2]	Varies (e.g., 12225-88-6 for RO16)[6]	Varies (e.g., 13324-20-4 for RO86)[7]
Molecular Formula	C ₂₁ H ₁₄ ClN ₈ Na ₃ O ₁₀ S ₃ [2]	Varies	Varies
Reactive Group	Monochlorotriazine (MCT)	Vinyl Sulfone (β-sulfatoethylsulfone)	Mixed MCT and VS
Fixation Temperature	~80 °C (Hot dyeing)	~60 °C (Warm dyeing)	~60 °C (Warm dyeing) [4]
Solubility (50°C)	~200 g/L[2]	Generally High[4]	High (>200 g/L reported for some)[5]
Fixation Rate	Moderate to Low[5]	High	Very High (up to 90%) [5]
Process Robustness	Higher (less sensitive to pH, temp variations)[6]	Moderate (more sensitive to alkali pH) [4][6]	High

Table 2: Performance and Fastness Properties

Performance Metric	C.I. Reactive Orange 12 (MCT)	Newer Vinyl Sulfone (VS) Dyes	Newer Bifunctional (e.g., MCT-VS) Dyes
Light Fastness	Moderate	Good to Excellent	Good to Excellent
Wash Fastness	Good	Excellent	Excellent[7]
Rubbing Fastness	Good	Good	Good to Excellent
Perspiration Fastness	Good	Good to Excellent	Excellent
Alkali Stability	High	Sensitive (requires controlled alkali dosing)[4]	High
Leveling Properties	Good	Good	Excellent
Wash-off Property	Moderate	Excellent (less unfixed dye)[4]	Excellent

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of reactive dyes.

Dyeing Procedure (Exhaust Method)

- **Preparation:** A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 25:1).[8] The dye concentration is set as a percentage of the weight of the fabric (% o.w.f.).
- **Dye Absorption:** The cellulosic fabric (e.g., cotton) is introduced into the dyebath containing the dye and an electrolyte (e.g., Sodium Sulfate) at room temperature. The bath is agitated for a set period (e.g., 30 minutes) to allow for dye absorption and migration.[8]
- **Dye Fixation:** An alkali (e.g., Sodium Carbonate) is added to the dyebath to raise the pH.[8] The temperature is then raised to the optimal fixation temperature for the specific dye type

(e.g., 80°C for MCT, 60°C for VS) and held for a specified duration (e.g., 60 minutes) to facilitate the covalent bonding between the dye and fiber.[8][9]

- **Washing Off:** After fixation, the dyed fabric is rinsed thoroughly with cold water. This is followed by a neutralization step (e.g., with acetic acid) and soaping at a high temperature (e.g., 95-98°C) to remove any unfixed, hydrolyzed dye from the fabric surface.[10] The fabric is then rinsed again and dried.

Determination of Dye Fixation Efficiency (%)

- **Initial Absorbance:** Before adding the fabric, a sample of the initial dyebath is taken, and its absorbance (A_0) is measured at the dye's maximum absorption wavelength (λ_{max}) using a UV-Vis spectrophotometer.[8]
- **Final Absorbance:** After the dyeing (exhaustion and fixation) process is complete, another sample is taken from the remaining dyebath, and its final absorbance (A_1) is measured.
- **Calculation of Exhaustion (E%):** The percentage of dye that has moved from the bath to the fiber is calculated.
 - $E (\%) = [(A_0 - A_1) / A_0] * 100$
- **Measurement of Unfixed Dye:** The amount of unfixed dye is determined by measuring the absorbance of the wash-off liquors.
- **Calculation of Fixation (F%):** The fixation efficiency is the percentage of the exhausted dye that has covalently bonded to the fiber.

Evaluation of Color Strength (K/S Value)

The color strength of the dyed fabric is evaluated using a reflectance spectrophotometer. The Kubelka-Munk equation is applied to the reflectance values to determine the K/S value, which is directly proportional to the concentration of colorant on the substrate.[9]

$$K/S = (1 - R)^2 / 2R$$

Where:

- K is the absorption coefficient.
- S is the scattering coefficient.
- R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.[\[9\]](#)

Colorfastness Tests

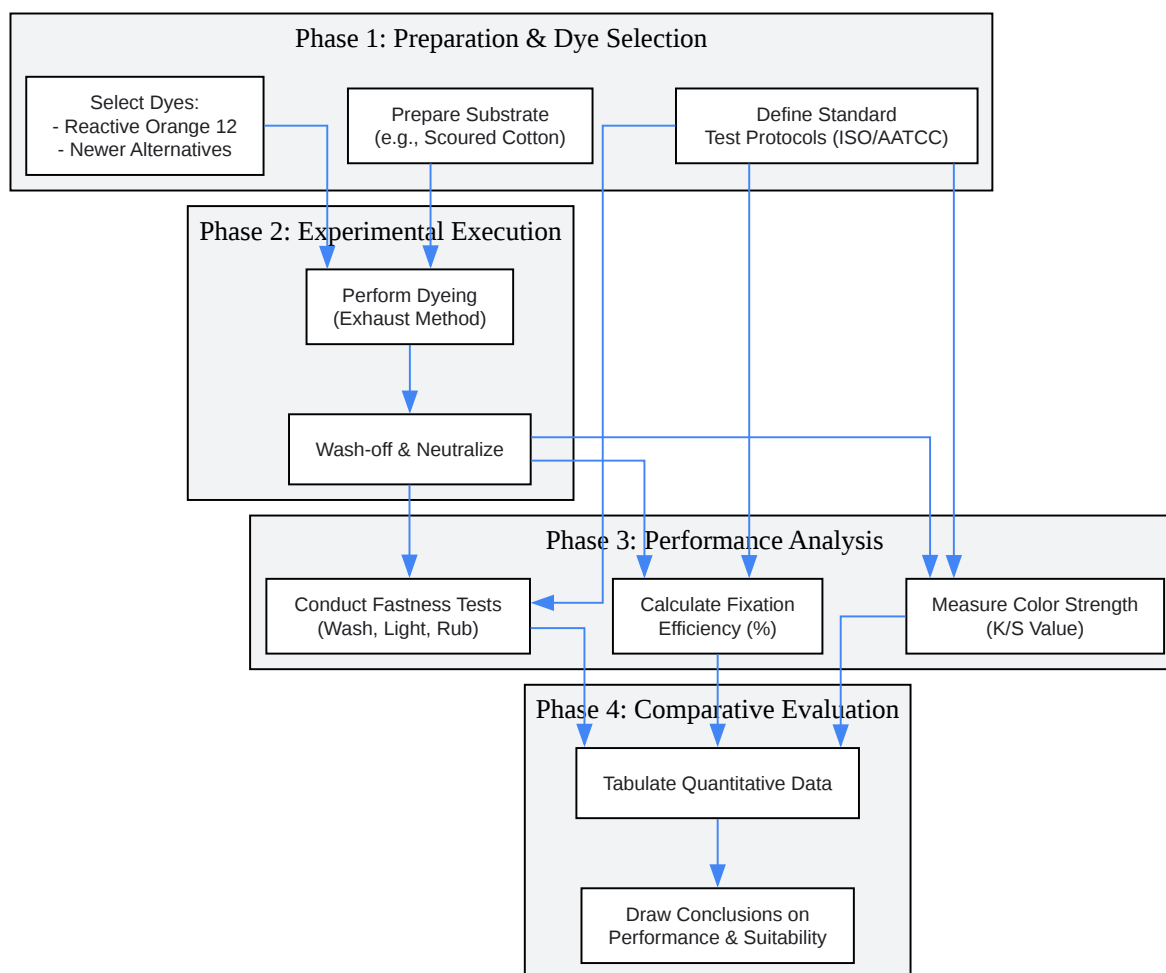
Standardized methods are used to assess the resistance of the dyed fabric to various environmental factors:

- Colorfastness to Washing: ISO 105-C06[\[9\]](#)[\[11\]](#)
- Colorfastness to Rubbing (Crocking): ISO 105-X12[\[9\]](#)[\[11\]](#)
- Colorfastness to Perspiration: ISO 105-E04[\[11\]](#)
- Colorfastness to Light: ISO 105-B02[\[11\]](#)

Results are evaluated by comparing the change in color of the tested specimen and the staining of adjacent undyed fabrics against standard grey scales.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the benchmarking process.



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Workflow for Comparative Dye Performance Evaluation.
Cellulose Fiber-Reactive Dye Fixation Pathway.

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